molecular formula C15H14N2O2 B12783969 2-Aminomethyl-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 140412-86-8

2-Aminomethyl-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No.: B12783969
CAS No.: 140412-86-8
M. Wt: 254.28 g/mol
InChI Key: HBFCKIASRQZNBZ-UHFFFAOYSA-N
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Description

2-Aminomethyl-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of dibenzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. The starting materials often include dibenzoxazepine derivatives, which undergo various chemical transformations such as alkylation, amination, and cyclization. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoxazepine: A parent compound with similar structural features.

    Aminomethyl derivatives: Compounds with similar functional groups.

    Methylated dibenzoxazepines: Compounds with methyl groups at different positions.

Uniqueness

2-Aminomethyl-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its uniqueness lies in its potential for diverse applications and its ability to undergo various chemical transformations.

Properties

CAS No.

140412-86-8

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

8-(aminomethyl)-5-methylbenzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C15H14N2O2/c1-17-12-4-2-3-5-14(12)19-13-7-6-10(9-16)8-11(13)15(17)18/h2-8H,9,16H2,1H3

InChI Key

HBFCKIASRQZNBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)CN

Origin of Product

United States

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